molecular formula C7H5N3O3 B113227 3-Amino-5-nitro-1,2-benzisoxazole CAS No. 89793-82-8

3-Amino-5-nitro-1,2-benzisoxazole

Cat. No.: B113227
CAS No.: 89793-82-8
M. Wt: 179.13 g/mol
InChI Key: KIQGBLRPXXDRBZ-UHFFFAOYSA-N
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Description

3-Amino-5-nitro-1,2-benzisoxazole is a heterocyclic compound with the molecular formula C7H5N3O3. It is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-nitro-1,2-benzisoxazole typically involves the nitration of 3-amino-1,2-benzisoxazole. One common method includes the reaction of 3-amino-1,2-benzisoxazole with a nitrating agent such as nitric acid in the presence of sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the benzisoxazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-nitro-1,2-benzisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzisoxazole derivatives.

Scientific Research Applications

3-Amino-5-nitro-1,2-benzisoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its anti-microbial properties against various bacterial and fungal strains.

    Medicine: Investigated for its potential anti-cancer and anti-inflammatory activities.

    Industry: Used as an intermediate in the production of dyes and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-nitrobenzoisothiazole: Similar structure but contains a sulfur atom in the ring.

    3,5-Dinitro-1,2-benzisoxazole: Contains an additional nitro group at the 3-position.

    3-Amino-5-nitro-1,2,4-triazole: Contains a triazole ring instead of a benzisoxazole ring.

Uniqueness

3-Amino-5-nitro-1,2-benzisoxazole is unique due to its specific substitution pattern and the presence of both amino and nitro groups on the benzisoxazole ring. This unique structure contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

5-nitro-1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c8-7-5-3-4(10(11)12)1-2-6(5)13-9-7/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQGBLRPXXDRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443350
Record name 3-Amino-5-nitro-1,2-benzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89793-82-8
Record name 3-Amino-5-nitro-1,2-benzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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